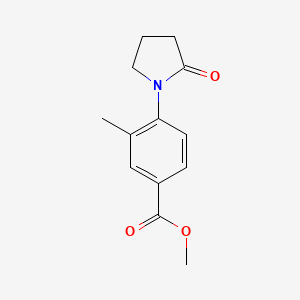

Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9-8-10(13(16)17-2)5-6-11(9)14-7-3-4-12(14)15/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFMQXXDLRVIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697528 | |

| Record name | Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260780-98-0 | |

| Record name | Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate"

An In-depth Technical Guide to the Synthesis of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a substituted N-aryl pyrrolidinone. N-aryl lactams are significant structural motifs in medicinal chemistry and materials science, serving as versatile intermediates for the development of novel compounds. This document details a robust and logical synthetic pathway, beginning from commercially available starting materials. The core of the strategy involves the preparation of a key aromatic amine intermediate, Methyl 4-amino-3-methylbenzoate, followed by a copper-catalyzed Ullmann-type N-arylation reaction to construct the target molecule. We provide a thorough discussion of the underlying chemical principles, detailed step-by-step experimental protocols, and guidance on the characterization of the synthesized compounds. The content is designed for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound is an organic compound featuring a benzoate core substituted with a methyl group and an N-linked 2-pyrrolidinone ring. The 2-pyrrolidinone moiety is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The strategic placement of the methyl and ester groups on the phenyl ring allows for further functionalization, making this molecule a valuable building block for library synthesis in drug discovery programs.[1]

The synthesis of N-aryl lactams such as the target molecule is most effectively approached through a convergent strategy involving the formation of a carbon-nitrogen (C-N) bond between a pre-functionalized aromatic ring and the lactam nitrogen. Modern organic synthesis offers two primary methodologies for this key transformation:

-

Palladium-catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for forming C-N bonds, known for its high efficiency and tolerance of a wide range of functional groups.[2][3] It typically involves a palladium catalyst and specialized, bulky phosphine ligands.[4]

-

Copper-catalyzed Ullmann Condensation (or Goldberg Reaction): A classical yet continually refined method for N-arylation.[5] While traditional Ullmann conditions were often harsh, modern protocols utilizing specific ligands and soluble copper sources allow the reaction to proceed under milder conditions, making it a cost-effective and highly reliable alternative.[6][7][8]

This guide will focus on a synthetic route employing an Ullmann-type condensation for the final C-N bond formation, preceded by a well-established, high-yielding synthesis of the requisite aromatic amine precursor.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule dictates the overall synthetic plan. The primary disconnection is at the aryl C-N bond, which simplifies the molecule into two key building blocks: Methyl 4-amino-3-methylbenzoate (A) and a C4 electrophile capable of forming the pyrrolidinone ring, such as γ-butyrolactone (B) or a derivative thereof.

Intermediate A can be further disconnected. The ester can be formed from the corresponding carboxylic acid, 4-amino-3-methylbenzoic acid (C) . This amino acid is readily accessible via the chemical reduction of a nitro group in 3-methyl-4-nitrobenzoic acid (D) , which is a commercially available starting material. This multi-step, linear synthesis is efficient and utilizes reliable, scalable reactions.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: Methyl 4-amino-3-methylbenzoate

The preparation of Methyl 4-amino-3-methylbenzoate is achieved in two high-yielding steps from 3-methyl-4-nitrobenzoic acid.

Step 1: Reduction of 3-Methyl-4-nitrobenzoic acid

The first step is the reduction of the aromatic nitro group to a primary amine. While various reducing agents can accomplish this, catalytic hydrogenation is preferred for its high efficiency and clean reaction profile, producing water as the only byproduct. Palladium on activated charcoal (Pd/C) is an excellent catalyst for this transformation.[9]

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol: Synthesis of 4-Amino-3-methylbenzoic acid [9]

-

Reaction Setup: To a 2L autoclave vessel, add 3-methyl-4-nitrobenzoic acid (1.0 mol, 181.15 g), methanol (1.2 L), and 10% palladium on carbon (5.0 g).

-

Inerting: Seal the autoclave. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 0.7 MPa (approximately 7 atm).

-

Reaction Conditions: Begin vigorous stirring (e.g., 250 RPM) and heat the mixture to 60°C. Maintain these conditions for 10-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol.

-

Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator until a solid precipitates. Dry the resulting solid under vacuum.

-

Characterization: The product, 4-amino-3-methylbenzoic acid, is typically obtained as a brown or off-white solid.

| Parameter | Value | Reference |

| Starting Material | 3-Methyl-4-nitrobenzoic acid | [9] |

| Catalyst | 10% Palladium on Carbon | [9] |

| Pressure | 0.7 MPa (H₂) | [9] |

| Temperature | 60 °C | [9] |

| Reaction Time | 10-12 hours | [9] |

| Expected Yield | ~96% | [9] |

Step 2: Esterification of 4-Amino-3-methylbenzoic acid

The second step is the esterification of the carboxylic acid to form the methyl ester. Fischer esterification using methanol in the presence of a strong acid catalyst is a standard and effective method. For substrates that may be sensitive to strongly acidic conditions, using thionyl chloride (SOCl₂) in methanol is an excellent alternative. It proceeds via an acid chloride intermediate in situ, driving the reaction to completion under relatively mild conditions.[10][11]

Experimental Protocol: Synthesis of Methyl 4-amino-3-methylbenzoate [10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 4 mL per gram of acid).

-

Reagent Addition: Cool the suspension in an ice bath. Add thionyl chloride (2.2 eq) dropwise to the stirred suspension over 15-20 minutes. The solid will gradually dissolve.

-

Reaction Conditions: After the addition is complete, remove the ice bath and heat the solution to reflux. Maintain reflux for 4 hours.

-

Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until gas evolution ceases and the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.

-

Characterization: The product, Methyl 4-amino-3-methylbenzoate, is typically a beige or light-colored powder.

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3-methylbenzoic acid | [10] |

| Reagents | Methanol, Thionyl Chloride | [10] |

| Temperature | Reflux | [10] |

| Reaction Time | 4 hours | [10] |

| Expected Yield | ~97% | [10] |

Final Step: Ullmann-Type N-Arylation

The final step is the construction of the C-N bond to form the 2-pyrrolidinone ring. This is achieved by coupling Methyl 4-amino-3-methylbenzoate with γ-butyrolactone. This transformation is an example of an Ullmann-type condensation, which typically requires a copper catalyst, a base, and often a ligand to facilitate the reaction under milder conditions.[8] The reaction involves the nucleophilic attack of the amine on the lactone, which can be a challenging step. An alternative, more classical approach would involve reacting the amine with 4-chlorobutyryl chloride to form an amide intermediate, followed by a base-mediated intramolecular cyclization. However, a direct coupling with γ-butyrolactone, while potentially lower-yielding, offers a more atom-economical, one-step process.

The proposed mechanism for the copper-catalyzed N-arylation involves the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with an aryl halide. In this lactone-coupling variant, the amine coordinates to the copper center, and the base assists in activating the amine for nucleophilic attack on the lactone's carbonyl carbon.

Experimental Protocol: Synthesis of this compound

Note: This protocol is adapted from general procedures for Ullmann-type couplings. Optimization may be required.

-

Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add Methyl 4-amino-3-methylbenzoate (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Solvent and Reagent Addition: Add γ-butyrolactone (3.0 eq) and a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (approx. 5 mL per gram of amine).

-

Reaction Conditions: Stir the reaction mixture vigorously and heat to 120-140 °C. The high temperature is necessary to facilitate the ring-opening of the lactone by the amine.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS over 24-48 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography on silica gel.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

| Parameter | Suggested Value |

| Catalyst | Copper(I) Iodide (CuI) |

| Base | Potassium Phosphate (K₃PO₄) |

| Solvent | NMP or DMSO |

| Temperature | 120-140 °C |

| Reaction Time | 24-48 hours |

| Expected Yield | Variable (requires optimization) |

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium catalyst can be pyrophoric, especially after use. Do not allow the used catalyst to dry in the air. Quench carefully under an inert atmosphere. All equipment must be properly grounded.

-

High-Temperature Reactions: Reactions in high-boiling solvents like DMSO or NMP pose a risk of severe burns. Use appropriate heating mantles and temperature controllers.

Conclusion

The synthesis of this compound can be effectively achieved through a three-step sequence starting from 3-methyl-4-nitrobenzoic acid. The pathway relies on two robust and high-yielding transformations—catalytic hydrogenation and esterification—to produce the key amine intermediate, Methyl 4-amino-3-methylbenzoate. The final C-N bond formation to construct the N-aryl pyrrolidinone ring is accomplished via an Ullmann-type condensation. This guide provides a solid foundation and detailed protocols for researchers to successfully synthesize this valuable chemical building block for applications in pharmaceutical and materials research.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Disclaimer: The subject of this guide, Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate, is a compound for which extensive experimental data is not publicly available. This document, therefore, serves as a predictive guide based on established principles of organic chemistry and data from analogous structures. It is intended for an audience of researchers, scientists, and professionals in drug development. All proposed methodologies and predicted data should be validated through laboratory experimentation.

Introduction

This compound is an aromatic compound featuring a methyl benzoate core substituted with a methyl group and a 2-oxopyrrolidin-1-yl (or γ-lactam) moiety. The 2-pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules, including nootropic agents like piracetam. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide will provide a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected spectroscopic data.

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Proposed Synthesis

A robust and efficient synthesis of N-aryl lactams can be achieved through modern cross-coupling reactions. The proposed synthetic pathway for this compound leverages a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[1][2][3] An alternative, more classical approach would be the copper-catalyzed Ullmann condensation.[4][5][6][7]

The synthesis would commence with the esterification of a commercially available starting material, 4-bromo-3-methylbenzoic acid, followed by the key N-arylation step.

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Structure of CAS 1260780-98-0: A Search for Definitive Elucidation

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of chemical research and development, the definitive structural elucidation of a compound is the bedrock upon which all subsequent investigation is built. This guide endeavors to provide a comprehensive overview of the structural characterization of the compound registered under CAS number 1260780-98-0. However, a thorough investigation of publicly accessible scientific databases and literature reveals a significant challenge: a conspicuous absence of primary research detailing the synthesis and structural analysis of this specific molecule.

Part 1: Deconstructing the Putative Structure: A Hypothetical Approach

The proposed structure, Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate, presents a substituted benzene ring at its core, featuring a methyl ester, a methyl group, and an N-substituted 2-oxopyrrolidine moiety. The elucidation of such a structure would classically follow a multi-pronged analytical strategy designed to piece together its constituent parts and their connectivity.

Experimental Design for Structural Confirmation

A logical workflow for confirming the structure of a newly synthesized batch of CAS 1260780-98-0 would be as follows:

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Part 2: The Pillars of Spectroscopic Analysis

As a Senior Application Scientist, the choice of each experiment is deliberate, designed to answer specific questions about the molecule's architecture. The trustworthiness of the final structure is built upon the self-validating nature of this collective data.

Mass Spectrometry: The Molecular Weight and Formula

The initial step would involve determining the molecular weight and, ideally, the molecular formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Interpretation: The high-resolution mass measurement of the parent ion would be used to calculate the elemental composition, which should correspond to the molecular formula C₁₃H₁₅NO₃.

Expected Data:

| Ion | Calculated m/z | Observed m/z |

| [C₁₃H₁₅NO₃+H]⁺ | 234.1125 | - |

| [C₁₃H₁₅NO₃+Na]⁺ | 256.0944 | - |

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for CAS 1260780-98-0. The "Observed m/z" is left blank as no experimental data is publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of each atom.

1D NMR: The Initial Sketch

-

¹H NMR: This experiment would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Key expected signals would include those for the aromatic protons, the methyl groups, and the methylene protons of the pyrrolidinone ring.

-

¹³C NMR: This would identify the number of unique carbon environments, including the carbonyl carbons of the ester and the amide, the aromatic carbons, and the aliphatic carbons.

2D NMR: Connecting the Dots

To assemble the molecular puzzle, a suite of 2D NMR experiments would be essential.

Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Prepare a solution of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, specifically within the pyrrolidinone ring and potentially between the aromatic proton and the adjacent methyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments, for instance, linking the protons of the pyrrolidinone ring to the aromatic ring and connecting the methyl ester protons to the ester carbonyl carbon.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help confirm the substitution pattern on the aromatic ring.

-

Caption: Key hypothetical HMBC correlations for confirming the structure.

Conclusion: A Call for Data Transparency

While the identity of CAS 1260780-98-0 as this compound is plausible based on supplier information, a definitive, scientifically rigorous confirmation is contingent upon the public availability of primary experimental data. The methodologies outlined above represent the standard, authoritative approach that would be necessary to elucidate and validate this structure. For researchers and drug development professionals working with this compound, it is imperative to either perform these analytical experiments or to seek out a supplier who can provide a comprehensive Certificate of Analysis including this crucial spectroscopic data. Without such validation, any subsequent research built upon this structural assignment carries an inherent degree of uncertainty.

References

Due to the lack of primary scientific literature detailing the structure elucidation of CAS 1260780-98-0, a formal reference list with links to peer-reviewed articles or patents cannot be provided at this time. The information presented is based on general chemical principles and the putative structure assigned by chemical suppliers.

-

Chemical Supplier Listing for CAS 1260780-98-0.

-

BLD Pharm, this compound.[1]

Sources

An In-depth Technical Guide to the NMR Analysis of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel organic compounds. This document will delve into the predicted ¹H and ¹³C NMR spectra of the target molecule, offering a rationale for the assignment of chemical shifts and coupling constants based on established principles of NMR spectroscopy and data from analogous structures.

Introduction: The Structural Elucidation Challenge

This compound is a substituted aromatic compound incorporating a methyl benzoate moiety and an N-substituted 2-pyrrolidinone ring. The precise characterization of such molecules is fundamental in medicinal chemistry and materials science, where structure dictates function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will provide a predictive framework for the interpretation of its ¹H and ¹³C NMR spectra.

The structural complexity of the title compound, with its distinct spin systems in the aromatic and aliphatic regions, necessitates a thorough and systematic approach to spectral interpretation. Understanding the electronic effects of the substituents on the benzene ring and the conformational dynamics of the pyrrolidinone ring is key to accurately assigning the observed NMR signals.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl groups, and the methylene protons of the pyrrolidinone ring. The analysis will be conducted based on the additive effects of substituents on aromatic chemical shifts and typical values for N-acyl systems.[1]

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | ~7.85 | d | ~2.0 | Located ortho to the electron-withdrawing ester group, resulting in a downfield shift. Coupled to H6. |

| H6 | ~7.80 | dd | J = ~8.0, ~2.0 | Situated ortho to the ester group and meta to the pyrrolidinone nitrogen. Coupled to H5 and H2. |

| H5 | ~7.30 | d | ~8.0 | Positioned ortho to the electron-donating pyrrolidinone nitrogen, leading to an upfield shift relative to H2 and H6. Coupled to H6. |

| OCH₃ (ester) | ~3.90 | s | - | Typical chemical shift for a methyl ester group on a benzene ring.[2] |

| Ar-CH₃ | ~2.30 | s | - | Standard chemical shift for a methyl group attached to an aromatic ring. |

| N-CH₂ (pyrrolidinone) | ~3.85 | t | ~7.0 | Methylene group alpha to the nitrogen atom in the pyrrolidinone ring. |

| C=O-CH₂ (pyrrolidinone) | ~2.60 | t | ~7.5 | Methylene group alpha to the carbonyl group in the pyrrolidinone ring. |

| CH₂ (pyrrolidinone) | ~2.15 | p | ~7.2 | Methylene group beta to both the nitrogen and carbonyl groups, appearing as a pentet or multiplet. |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.[3]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | ~166.5 | Typical chemical shift for an ester carbonyl carbon.[4] |

| C=O (pyrrolidinone) | ~175.0 | Characteristic chemical shift for an amide carbonyl carbon.[5] |

| C1 | ~131.0 | Quaternary carbon attached to the ester group. |

| C2 | ~130.0 | Aromatic CH carbon ortho to the ester group. |

| C3 | ~138.0 | Quaternary carbon attached to the methyl group. |

| C4 | ~140.0 | Quaternary carbon attached to the pyrrolidinone nitrogen. |

| C5 | ~118.0 | Aromatic CH carbon ortho to the pyrrolidinone nitrogen, shielded by its electron-donating effect. |

| C6 | ~129.0 | Aromatic CH carbon meta to the pyrrolidinone nitrogen. |

| OCH₃ (ester) | ~52.5 | Typical chemical shift for a methyl ester carbon.[2] |

| Ar-CH₃ | ~21.0 | Standard chemical shift for an aromatic methyl carbon. |

| N-CH₂ (pyrrolidinone) | ~49.0 | Methylene carbon alpha to the nitrogen.[5] |

| C=O-CH₂ (pyrrolidinone) | ~33.0 | Methylene carbon alpha to the carbonyl.[5] |

| CH₂ (pyrrolidinone) | ~18.0 | Methylene carbon beta to both the nitrogen and carbonyl.[5] |

Advanced NMR Techniques: A Deeper Structural Insight

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.

-

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the aromatic and pyrrolidinone spin systems. For instance, a cross-peak between H5 and H6 would be expected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be instrumental in assigning the chemical shifts of the protonated carbons in both the aromatic and aliphatic regions.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different fragments of the molecule. For example, correlations from the OCH₃ protons to the ester carbonyl carbon (C=O) and C1 would be anticipated. Similarly, correlations from the Ar-CH₃ protons to C2, C3, and C4 would confirm its position.

HMBC Correlation Diagram:

Caption: Predicted key HMBC correlations for structural elucidation.

Experimental Protocol: A Self-Validating System

For the acquisition of high-quality NMR data, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical spectral width: 0-200 ppm.

-

-

2D NMR Acquisition:

-

Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameter sets, optimizing as necessary for the specific sample.

-

Conclusion: A Predictive Roadmap for Structural Confirmation

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and key 2D correlations offer a robust framework for researchers to interpret their experimental data. By systematically applying the principles outlined herein, the unambiguous structural confirmation of this and related novel compounds can be achieved with a high degree of confidence.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Piirsalu, M., et al. (2004). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

AUREMN. (2009). On the H NMR Spectra of 2-Substituted Benzoquinones. Annals of Magnetic Resonance, 8(1/2), 9-13. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

-

National Institutes of Health. (2014). Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. PMC. Retrieved from [Link]

-

National Institutes of Health. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

-

YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Chegg.com. (2019, August 7). Solved NMR spectra of methyl benzoate and methyl. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl benzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). ON THE SYNTHESIS AND CHARACTERIZATION OF METHYL ESTER OF 3-AMINO-4- HYDROXY BENZOIC ACID. Retrieved from [Link]

Sources

"mass spectrometry of Methyl 3-methyl-4-(2-oxopyrrolidin-1-YL)benzoate"

An In-depth Technical Guide: Mass Spectrometry of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a key organic intermediate in pharmaceutical research and development. As a Senior Application Scientist, this document moves beyond mere data reporting to explain the causal-driven methodologies for structural elucidation and quantification. We will explore two primary ionization techniques: the "hard" ionization of Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS with EI) for detailed structural fragmentation, and the "soft" ionization of Liquid Chromatography-Tandem Mass Spectrometry with Electrospray Ionization (LC-MS/MS with ESI) for unambiguous molecular weight confirmation and specific fragmentation pathways. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights, self-validating protocols, and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Analyte in Context

The precise characterization of novel chemical entities is a cornerstone of modern drug development. This compound serves as a critical building block in the synthesis of more complex pharmaceutical agents. Its structure, featuring an aromatic ester and a lactam moiety, presents a unique analytical challenge and opportunity. Mass spectrometry provides an unparalleled combination of sensitivity and specificity, making it the definitive technique for confirming the structure, assessing purity, and identifying potential metabolites or degradants of this compound.

Chemical Identity and Physicochemical Properties

A thorough mass spectrometric analysis begins with an understanding of the analyte's fundamental properties. These values are foundational for predicting ionization behavior and interpreting spectral data.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 329205-78-9 | [1] |

| Molecular Formula | C₁₃H₁₅NO₃ | Calculated |

| Average Molecular Weight | 233.26 g/mol | Calculated |

| Monoisotopic Mass | 233.1052 Da | Calculated |

Core Principles of Ionization for this Analyte

The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment. The structure of this compound is amenable to multiple ionization methods, with Electron Ionization and Electrospray Ionization offering complementary information.

Electron Ionization (EI): The "Hard" Technique for Structural Elucidation

Electron Ionization (EI) is a gas-phase technique that utilizes high-energy electrons (typically 70 eV) to ionize a molecule, causing the ejection of one of its own electrons to form a radical cation (M⁺•)[2][3]. This process imparts significant excess energy into the molecular ion, leading to extensive and reproducible fragmentation[4]. The resulting mass spectrum is a unique "fingerprint" of the molecule's structure. EI is the gold standard for creating searchable library spectra and is ideal for the structural confirmation of volatile and thermally stable compounds like our target analyte.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Confirmation

Electrospray Ionization (ESI) is a solution-phase technique that generates ions by applying a high voltage to a liquid to create an aerosol[5]. It is considered a "soft" ionization method because it imparts very little excess energy, typically resulting in an abundant signal for the protonated molecule ([M+H]⁺) with minimal fragmentation in the source[6][7]. This makes ESI ideal for unambiguously determining the molecular weight of an analyte. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled, collision-induced dissociation (CID) of the selected precursor ion, providing targeted structural information that is often complementary to EI data[7].

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

The volatility and thermal stability of the analyte make it an excellent candidate for GC-MS analysis. This approach provides high-resolution separation and generates a classic, library-searchable EI spectrum.

Experimental Protocol: GC-EI-MS

This protocol is designed to be self-validating by including system suitability checks and clear performance criteria.

1. Sample Preparation:

- Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate.

- Create a working solution by diluting the stock solution 1:100 in ethyl acetate to a final concentration of 10 µg/mL.

- Transfer 1 mL of the working solution to a 2 mL autosampler vial.

2. GC-MS System & Parameters: The parameters below are selected to ensure optimal chromatographic separation and ionization efficiency for an aromatic ester of this molecular weight.

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard, robust platform. |

| MS System | Agilent 5977B MSD or equivalent | Single quadrupole analyzer, common for EI. |

| Injection Volume | 1 µL | Standard volume to avoid column overload. |

| Inlet Mode | Split (50:1 ratio) | Prevents peak broadening for a concentrated sample. |

| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A low-polarity column ideal for separating aromatic compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) | Provides good separation from solvent and potential impurities. |

| Transfer Line Temp | 280 °C | Prevents cold spots and analyte condensation. |

| Ion Source | Electron Ionization (EI) | As per experimental design. |

| Source Temperature | 230 °C | Standard temperature for EI source stability. |

| Electron Energy | 70 eV | Industry standard for reproducible fragmentation and library matching[3]. |

| Mass Scan Range | 40 - 350 m/z | Covers the expected mass of the molecular ion and key fragments. |

Predicted EI Fragmentation Pathway

The 70 eV electron bombardment will produce a molecular ion (M⁺•) at m/z 233. Subsequent fragmentation is predicted to follow established pathways for aromatic esters and N-aryl lactams. The most likely cleavages will occur at the ester and the bonds adjacent to the aromatic ring and lactam nitrogen, driven by the formation of stable carbocations.

Caption: Predicted EI fragmentation of the molecular ion (m/z 233).

Data Interpretation: Expected EI Mass Spectrum

The analysis of the EI spectrum involves identifying the molecular ion and correlating major fragment ions to specific structural motifs. The stability of the resulting fragment dictates its abundance in the final spectrum.

| m/z (Da) | Proposed Fragment Structure | Neutral Loss | Rationale for Formation |

| 233 | [C₁₃H₁₅NO₃]⁺• | - | Molecular Ion (M⁺•) |

| 202 | [M - OCH₃]⁺ | •OCH₃ (31) | Alpha-cleavage at the ester, loss of the methoxy radical to form a stable acylium ion. A very common loss for methyl esters[8]. |

| 174 | [M - COOCH₃]⁺ | •COOCH₃ (59) | Loss of the entire methyl carboxylate radical. |

| 149 | [C₉H₉O₂]⁺ | C₄H₆NO (84) | Cleavage of the C-N bond between the aromatic ring and the pyrrolidinone, with charge retention on the benzoate fragment. |

| 148 | [C₉H₈O₂]⁺• | C₄H₇NO (85) | Cleavage of the C-N bond with hydrogen rearrangement. |

| 121 | [C₈H₉O]⁺ | C₅H₆NO₂ (112) | Likely from cleavage and rearrangement of the benzoate portion. |

| 91 | [C₇H₇]⁺ | C₆H₈NO₃ (142) | Formation of the highly stable tropylium ion, characteristic of alkyl-substituted benzene rings[9]. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

For analyzing this compound in complex matrices (e.g., plasma, cell culture media) or for highly sensitive quantification, LC-MS/MS with ESI is the superior method. It provides excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions.

Experimental Protocol: LC-ESI-MS/MS

This protocol is optimized for the analysis of a moderately polar small molecule, ensuring good retention, peak shape, and ESI efficiency.

1. Sample Preparation:

- Prepare a stock solution of this compound at 1 mg/mL in methanol.

- Create a working solution by diluting the stock solution in 50:50 water:methanol to a final concentration of 1 µg/mL.

- Filter the working solution through a 0.22 µm syringe filter before placing it in an autosampler vial.

2. LC-MS/MS System & Parameters:

| Parameter | Setting | Rationale |

| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast, efficient separations. |

| MS System | Sciex Triple Quad 6500+ or equivalent | High-sensitivity tandem MS for fragmentation analysis. |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for retaining moderately polar analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic mobile phase for reversed-phase. |

| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute the compound with good peak shape. |

| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column. |

| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | The presence of nitrogen makes the molecule easily protonated. |

| IonSpray Voltage | +5500 V | Standard voltage for efficient ion generation. |

| Source Temp | 500 °C | Aids in desolvation of the ESI droplets. |

| Precursor Ion (Q1) | m/z 234.1 | The calculated [M+H]⁺ ion. |

| Collision Gas | Nitrogen | Standard inert gas for CID. |

| Collision Energy | Optimized (e.g., 20-40 eV) | Energy must be ramped to find the optimal fragmentation efficiency. |

Predicted ESI-MS/MS Fragmentation Pathway

In positive mode ESI, the analyte will form a protonated molecule, [M+H]⁺, at m/z 234.1. Tandem MS analysis (CID) of this precursor ion is expected to induce fragmentation primarily around the lactam ring, which is a known pathway for protonated N-substituted lactams[6].

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Data Interpretation: Expected Product Ion Spectrum

The product ion scan will reveal fragments resulting from the controlled dissociation of the m/z 234.1 precursor. These fragments provide targeted structural confirmation.

| Precursor m/z | Product m/z | Proposed Fragment Structure | Neutral Loss | Rationale for Formation |

| 234.1 | 206.1 | [M+H - CO]⁺ | CO (28) | Loss of carbon monoxide from the protonated pyrrolidinone ring. This is a characteristic fragmentation for protonated lactams[6]. |

| 234.1 | 178.1 | [M+H - 2CO]⁺ | 2xCO (56) | Subsequent loss of a second CO molecule, possibly from the ester group after rearrangement. |

| 234.1 | 149.1 | [C₉H₉O₂]⁺ | C₄H₇NO (85) | Cleavage of the C-N bond, losing the neutral pyrrolidinone ring and retaining charge on the stable methyl 3-methylbenzoate fragment. |

Comprehensive Analytical Workflow

The synergy between GC-MS and LC-MS/MS provides a robust and complete analytical picture of the analyte. The following workflow ensures unambiguous identification and characterization.

Caption: Comprehensive workflow for the mass spectrometric analysis.

Conclusion

The mass spectrometric analysis of this compound is effectively accomplished through a dual-pronged approach. GC-MS with Electron Ionization provides a rich fragmentation pattern essential for initial structural confirmation and library matching, with key fragments observed at m/z 202 (loss of •OCH₃) and m/z 149 (loss of the pyrrolidinone ring). Complementarily, LC-MS/MS with Electrospray Ionization confirms the molecular weight via the [M+H]⁺ ion at m/z 234.1 and reveals targeted fragmentation pathways, most notably the characteristic loss of carbon monoxide (28 Da) from the lactam ring to produce the ion at m/z 206.1. Together, these methodologies provide a comprehensive and definitive characterization of the molecule, underscoring the power of mass spectrometry in modern chemical and pharmaceutical analysis.

References

-

Adam, W., et al. (2009). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. National Institutes of Health. Available at: [Link]

-

Straub, R. F., & Voyksner, R. D. (1993). Electrospray ionization and tandem ion trap mass spectrometry for the confirmation of seven beta-lactam antibiotics in bovine milk. Journal of Chromatography. Available at: [Link]

-

Haney, M. A., & Franklin, J. L. (1976). The mass spectra and ionization potentials of the neutral fragments produced during the electron bombardment of aromatic compounds. Semantic Scholar. Available at: [Link]

-

Wikipedia contributors. (2024). Electron ionization. Wikipedia. Available at: [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. LECO. Available at: [Link]

-

Marín, D. (2011). Identification of Aromatic Fatty Acid Ethyl Esters. Theseus. Available at: [Link]

-

All about Chemistry. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

-

Watson, T. (2016). Electron Ionization for GC–MS. LCGC International. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. Available at: [Link]

-

Wang, J., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC. Available at: [Link]

-

Laitao, Z., et al. (2007). Studies on ternary metallo-β lactamase-inhibitor complexes using electrospray ionization mass spectrometry. ACS Publications. Available at: [Link]

-

Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry. Available at: [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. SciSpace. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Van der Rest, G., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

-

Wikipedia contributors. (2024). Electrospray ionization. Wikipedia. Available at: [Link]

-

Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

Sources

- 1. 329205-78-9 Cas No. | Methyl 3-(2-oxopyrrolidin-1-yl)benzoate | Matrix Scientific [matrixscientific.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jove.com [jove.com]

A Comprehensive Technical Guide on the Physicochemical Characteristics of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical and chemical characteristics of Methyl 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoate, a compound of interest within the broader class of benzamide and benzoate derivatives. These structural motifs are pivotal scaffolds in medicinal chemistry, appearing in a wide range of pharmacologically active agents.[1] This document outlines the compound's structural identity, its predicted physicochemical properties, and the rigorous analytical methodologies required for its comprehensive characterization. Detailed, field-proven experimental protocols for structural verification and purity assessment are provided to equip researchers with the practical knowledge necessary for advancing novel chemical entities from synthesis to biological evaluation. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the characterization workflow.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its chemical identity.[1] For this compound, this involves a combination of theoretical calculations and spectroscopic analysis.

-

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₅NO₃

-

Molecular Weight: 233.27 g/mol (Calculated)

Spectroscopic Verification

The proposed structure must be rigorously confirmed using a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

-

¹H NMR: Expected signals would include distinct aromatic protons with splitting patterns dictated by their substitution, a singlet for the ester methyl group, a singlet for the aromatic methyl group, and three distinct multiplets for the methylene protons of the pyrrolidinone ring.

-

¹³C NMR: The spectrum should reveal characteristic peaks for the ester and amide carbonyl carbons, distinct aromatic carbons, the two methyl carbons, and the three aliphatic carbons of the pyrrolidinone ring.[2]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key vibrational stretches to be observed include the C=O of the ester (approx. 1720-1740 cm⁻¹), the C=O of the lactam (amide) (approx. 1680-1700 cm⁻¹), and C-O and aromatic C-H stretches.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADMET) profile.[1]

| Property | Predicted/Determined Value | Significance in Drug Development |

| Appearance | White to off-white crystalline solid | Basic quality control and formulation parameter. |

| Melting Point (°C) | Requires experimental determination via DSC. | A sharp melting point is a primary indicator of high purity.[4] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform). | Affects formulation, bioavailability, and assay development. |

| Lipophilicity (LogP) | Estimated >1.6. The related compound, Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, has a calculated LogP of 1.6.[5] The additional methyl group is expected to increase this value slightly. | Governs membrane permeability and interaction with biological targets. |

| pKa | No significant acidic or basic centers. The lactam amide is very weakly basic. | Influences solubility and behavior at physiological pH. |

| Topological Polar Surface Area (TPSA) | 46.61 Ų (Calculated for C₁₂H₁₃NO₃ analog[5]). | Predictor of drug transport properties, including blood-brain barrier penetration. |

Analytical Methodologies for Characterization

A systematic application of analytical techniques is essential to build a robust data package for any new chemical entity.[3]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of non-volatile and thermally sensitive compounds, making it a cornerstone of pharmaceutical analysis.[6][7] Its high precision and versatility allow for the separation and quantification of the main compound from trace-level impurities.[7] A reverse-phase method using a C18 column is the standard approach, as it effectively separates compounds based on differences in hydrophobicity.

The general workflow for HPLC analysis is a self-validating system that ensures accuracy and reproducibility.

Caption: Standard workflow for purity analysis by HPLC.

Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for rapidly determining the melting point and purity of crystalline substances.[4] The principle is based on the Van't Hoff equation, which states that impurities will depress and broaden the melting point of a substance.[4] For reliable results, the compound should be crystalline, thermally stable during melting, and have a purity of at least 98%.[4]

Residual Solvent Analysis: Gas Chromatography (GC)

GC is employed to detect and quantify residual volatile organic solvents that may be present from the synthesis and purification process.[7] As residual solvents are considered impurities, their levels are strictly controlled under international guidelines.[4] GC offers high resolution and sensitivity, making it ideal for detecting these trace components.[7]

Experimental Protocols

The following protocols are standardized methodologies for the comprehensive characterization of this compound.

Protocol 1: Purity Determination by Reverse-Phase HPLC

-

Rationale: This method is designed to separate the target compound from potential non-polar and moderately polar impurities. The gradient elution ensures that compounds with a wide range of polarities are effectively resolved.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

-

Methodology:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 40 °C.

-

Flow Rate: 1.0 mL/min.

-

UV Detection: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Protocol 2: Thermal Analysis by DSC

-

Rationale: To determine the melting point and assess purity based on the melting endotherm. A slow heating rate is used to ensure thermal equilibrium and achieve high resolution of the melting transition.

-

Instrumentation:

-

Differential Scanning Calorimeter with an inert gas supply (Nitrogen).

-

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using an indium standard.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp at 10 °C/min to a temperature approximately 20-30 °C above the expected melting point.

-

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. Purity is calculated using the instrument's software, which applies the Van't Hoff equation to the peak shape.[4]

-

Conclusion

The comprehensive physicochemical characterization of this compound is a critical, multi-faceted process that forms the bedrock of its potential development as a pharmacological agent. By systematically applying robust analytical techniques such as HPLC, DSC, and spectroscopy, researchers can build a detailed and reliable data package. This guide provides the necessary theoretical framework and practical protocols to confirm the compound's identity, quantify its purity, and determine key properties that govern its behavior. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the drug discovery pipeline.[1][8]

References

- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.

- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.

- Analytical Techniques in Pharmaceutical Analysis. (Provider not specified).

- Techniques in Pharmaceutical Analysis. ILT - Integrated Liner Technologies.

- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.

- The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.

- synthesis and physicochemical characterization of benzimidazole-sulphonamide derivatives. ResearchGate.

- Physicochemical parameters used in the synthesis of N-(4-sulfamoylphenyl)benzamide derivatives. ResearchGate.

- Calculated physicochemical characteristics of 2-Benzoylamino-N-phenyl-benzamide derivatives 3a-h. ResearchGate.

- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health (NIH).

- Methyl 3-(2-oxopyrrolidin-1-yl)benzoate. ChemScene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. chemscene.com [chemscene.com]

- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 7. iltusa.com [iltusa.com]

- 8. ijrar.org [ijrar.org]

Harnessing the Versatility of the Pyrrolidinone Scaffold: Emerging Applications in Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, forming the structural core of a diverse array of biologically active compounds.[1][2] Its unique stereochemical and physicochemical properties, including its role as a hydrogen bond donor/acceptor and its capacity to increase molecular three-dimensionality, make it an ideal building block in drug design.[2][3] Initially recognized for the nootropic effects of piracetam, the therapeutic potential of novel pyrrolidinone derivatives has expanded dramatically.[4] This technical guide provides an in-depth exploration of the burgeoning applications of these derivatives in oncology, neuropharmacology, and infectious diseases. It synthesizes field-proven insights with detailed experimental protocols and mechanistic diagrams to equip researchers and drug development professionals with a comprehensive understanding of this versatile chemical class.

The Pyrrolidinone Core: A Foundation for Diverse Bioactivity

The pyrrolidinone scaffold, also known as 2-oxopyrrolidine or γ-butyrolactam, is a saturated γ-lactam.[5] Its structural rigidity and the presence of a nitrogen atom and a carbonyl group provide multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity.[6] The non-planar, puckered conformation of the ring enables derivatives to explore a wider range of chemical space compared to their aromatic counterparts, enhancing interactions with complex biological targets.[2] This inherent versatility has driven the synthesis and evaluation of extensive libraries of pyrrolidinone derivatives, revealing potent activities across multiple therapeutic areas.[7]

Applications in Oncology: Targeting Key Cancer Pathways

Novel pyrrolidinone derivatives have emerged as promising anticancer agents, demonstrating efficacy against various cancer cell lines, including lung, breast, and colon cancers.[8][9] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway, topoisomerases, and Aurora kinases.[8]

Mechanism of Action: Inhibition of Oncogenic Signaling

2.1.1. EGFR Pathway Inhibition The EGFR signaling cascade is a crucial regulator of cell proliferation, survival, and migration.[10][11] In many cancers, this pathway is constitutively active due to mutations or overexpression of EGFR. Pyrrolidinone derivatives have been designed to target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[8] This blockade halts the uncontrolled cell growth and proliferation driven by the pathway.[7]

2.1.2. Topoisomerase Poisoning Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[12] Certain pyrrolidinone derivatives act as topoisomerase "poisons." Instead of merely inhibiting the enzyme, they stabilize the transient covalent complex formed between the topoisomerase and DNA.[13][14] This leads to the accumulation of single- or double-strand DNA breaks, which triggers apoptosis and cell death.[15]

Quantitative Analysis: Anticancer Potency

The efficacy of novel pyrrolidinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various cancer cell lines. Lower values indicate higher potency.

| Compound Class | Target Cell Line | Reported IC50/EC50 (µM) | Reference |

| Spiropyrrolidine-thiazolo-oxindoles | HepG2 (Liver Cancer) | 0.80 - 0.85 | [16] |

| Tetrazolyl-triazole Pyrrolidines | HeLa (Cervical Cancer) | 0.32 - 1.80 | [17] |

| Diphenylamine-pyrrolidinone-hydrazones | IGR39 (Melanoma) | 2.50 | [18] |

| Diphenylamine-pyrrolidinone-hydrazones | PPC-1 (Prostate Cancer) | 3.63 | [18] |

| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 (Colon Cancer) | 0.99 | [16] |

Table 1: Comparative anticancer activity of various pyrrolidinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing the cytotoxic potential of novel compounds. Its principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8]

Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., HeLa, A549) to approximately 80% confluency.

-

Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

-

Prepare a cell suspension and seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion.[19]

-

-

Compound Treatment:

-

Prepare a stock solution of the test pyrrolidinone derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of desired final concentrations.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., DMSO) and medium-only wells as negative controls.

-

Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[20]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals within the cells under a microscope.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

-

Gently mix the contents on a plate shaker to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium-only wells) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Applications in Neuropharmacology

The blood-brain barrier poses a significant challenge for CNS drug development. The favorable physicochemical properties of the pyrrolidinone scaffold often facilitate CNS penetration, making these derivatives promising candidates for treating neurodegenerative diseases.[4][19]

Mechanism of Action: Neuroprotection

Novel pyrrolidinone derivatives have shown significant neuroprotective effects in models of cognitive impairment and ischemic stroke.[6][21] A key experimental model involves inducing amnesia in mice using scopolamine, a muscarinic acetylcholine receptor antagonist that causes oxidative stress and cholinergic deficits similar to those seen in Alzheimer's disease.[22][23] The derivatives are evaluated for their ability to reverse these deficits.

Experimental Workflow: Scopolamine-Induced Amnesia Model

Quantitative Analysis: Cholinesterase Inhibition

A primary mechanism for enhancing cognitive function is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. Many pyrrolidinone derivatives have been evaluated for their AChE inhibitory activity.

| Compound Class | AChE IC50 (nM) | Selectivity over BChE | Reference |

| Coumarin–triazole derivatives | 4 - 104 | Up to 686-fold | [24] |

| N-Substituted 2-aryloxymethylpyrrolidines | Varies with stereoisomerism | High | [25] |

Table 2: Acetylcholinesterase (AChE) inhibitory activity of selected pyrrolidinone derivatives.

Applications in Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Pyrrolidinone derivatives have emerged as a promising class of compounds with significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[17]

Mechanism of Action: Disruption of Bacterial Processes

While mechanisms can vary, many pyrrolidinone derivatives function by inhibiting essential bacterial enzymes or disrupting cell wall integrity. Some recently developed pyrrolidine-2,3-diones have shown potent activity against S. aureus biofilms, a critical factor in persistent infections.[11][26]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of a novel antimicrobial agent.[1] It establishes the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[27]

Methodology:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli).

-

Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[1]

-

Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution in Microtiter Plate:

-

Aseptically add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration.

-

Add 50 µL of this working solution to the wells in the first column.

-

Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the final column.[1]

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control well (inoculum, no compound) and a sterility control well (broth only).

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[28]

-

| Compound Class | Organism | Reported MIC (µg/mL) | Reference |

| Pyrrolidine-2,3-dione dimers | MSSA | 8 - 16 | [26] |

| Azo-pyrrolidine-2,5-dione | S. aureus | 16 - 64 | [2] |

| Azo-pyrrolidine-2,5-dione | V. cholerae | 16 - 64 | [2] |

| Various Synthesized Derivatives | E. coli & S. aureus | Varies | [29][30] |

Table 3: Minimum Inhibitory Concentrations (MIC) of selected pyrrolidinone derivatives.

Conclusion and Future Perspectives

The pyrrolidinone scaffold is a remarkably versatile and enduringly relevant core in modern drug discovery. The derivatives discussed herein represent only a fraction of the potential applications, with ongoing research exploring their utility as anti-inflammatory, antidiabetic, and antiviral agents. The key to unlocking their full potential lies in the rational design of new derivatives guided by a deep understanding of structure-activity relationships and the continued development of robust, high-throughput screening protocols. As synthetic methodologies become more sophisticated, we can anticipate the emergence of next-generation pyrrolidinone-based therapeutics with enhanced potency, selectivity, and safety profiles, addressing some of the most pressing challenges in human health.

References

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). General mechanism of action of topoisomerase I. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

ResearchGate. (n.d.). Distinct actions of topoisomerase poisons and inhibitors. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.

-

ResearchGate. (n.d.). Schematic representation of the EGFR pathway in cancer progression. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

- Pommier, Y. (2013). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews, 109(7), 2894–2922.

-

ResearchGate. (n.d.). schematic diagram of eGfr activation. Retrieved from [Link]

- Tchimou, J. D. K., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene core. SN Applied Sciences, 3(4), 438.

-

ResearchGate. (n.d.). A IC50 values for the most active pyrrolidines against human cervix.... Retrieved from [Link]

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains. Retrieved from [Link]

-

ResearchGate. (n.d.). Aurora kinases: pathways and functions. Retrieved from [Link]

- Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(12), 3582-3593.

-

Royal Society of Chemistry. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Retrieved from [Link]

- Hosseinzadeh, Z. (2014). Topoisomerase Inhibitors and Types of Them. International Journal of Biosciences, 5(5), 238-246.

-

Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidinones 1a-1n via four-component reactions. Retrieved from [Link]

-

Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). Protocols.io. Retrieved from [Link]

- Reddy, P. V., & Kumar, S. K. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic letters, 13(20), 5424–5427.

-